molecular formula C16H14N2O2 B2764466 1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one CAS No. 371940-06-6

1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one

Cat. No.: B2764466
CAS No.: 371940-06-6
M. Wt: 266.3
InChI Key: JCJKODQATOCMGT-UHFFFAOYSA-N
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Description

1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring system substituted with a hydroxyphenylamino group and an ethanone moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules, often in a biological context. Without specific research or context, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Compounds with similar structures may have similar safety profiles, but without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. These could range from medicinal chemistry if the compound has biological activity, to materials science if the compound has unique physical properties .

Preparation Methods

The synthesis of 1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxyaniline with an indole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions . Industrial production methods may involve optimization of reaction parameters to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the C-3 position, using reagents like halogens or nitro compounds.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Comparison with Similar Compounds

1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[3-(2-hydroxyanilino)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11(19)18-10-14(12-6-2-4-8-15(12)18)17-13-7-3-5-9-16(13)20/h2-10,17,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJKODQATOCMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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